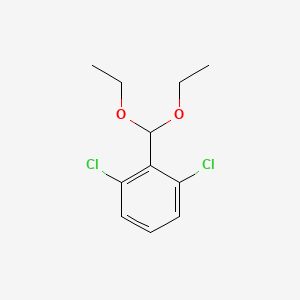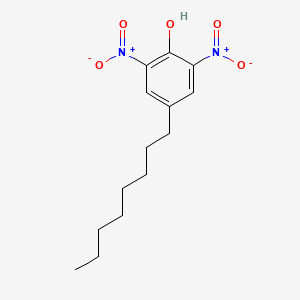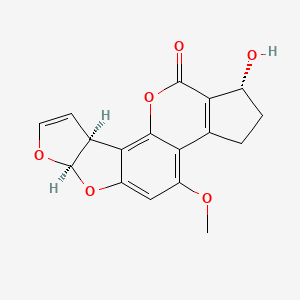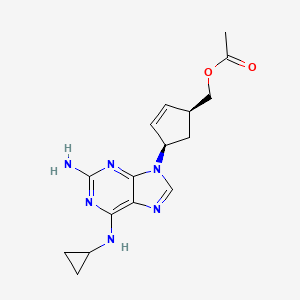
O-Acetyl Abacavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetyl Abacavir: is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Abacavir is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme. This compound is a modified form of Abacavir, where an acetyl group is introduced to enhance its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Abacavir typically involves the acetylation of Abacavir. The process begins with the preparation of Abacavir, which is synthesized through a multi-step process involving the reaction of a suitable di-halo aminopyrimidine with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The acetylation step involves reacting Abacavir with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: O-Acetyl Abacavir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, Abacavir.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields Abacavir.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
O-Acetyl Abacavir has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on nucleoside analogs.
Biology: Investigated for its potential to enhance the bioavailability and stability of Abacavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mechanism of Action
O-Acetyl Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. The acetyl group enhances its ability to penetrate cellular membranes, allowing it to reach its target more effectively. Once inside the cell, it is converted back to Abacavir, which is then phosphorylated to its active form. This active form competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Abacavir: The parent compound, used in HIV treatment.
Didanosine: Another nucleoside reverse transcriptase inhibitor.
Stavudine: Similar mechanism of action but different chemical structure.
Lamivudine: Often used in combination with Abacavir for enhanced efficacy.
Emtricitabine: A nucleoside analog with similar antiviral activity.
Uniqueness: O-Acetyl Abacavir is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties, making it potentially more effective in clinical applications compared to its parent compound .
Properties
Molecular Formula |
C16H20N6O2 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C16H20N6O2/c1-9(23)24-7-10-2-5-12(6-10)22-8-18-13-14(19-11-3-4-11)20-16(17)21-15(13)22/h2,5,8,10-12H,3-4,6-7H2,1H3,(H3,17,19,20,21)/t10-,12+/m1/s1 |
InChI Key |
IZAFXYKTLWYNFW-PWSUYJOCSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
Canonical SMILES |
CC(=O)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


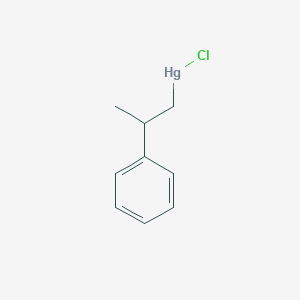


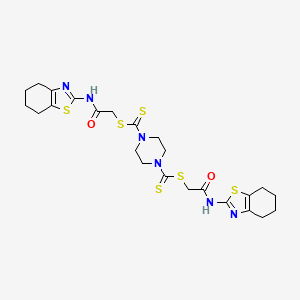
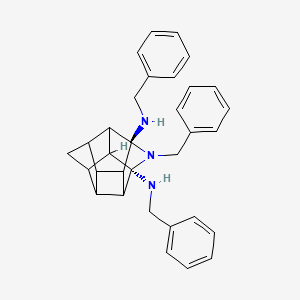

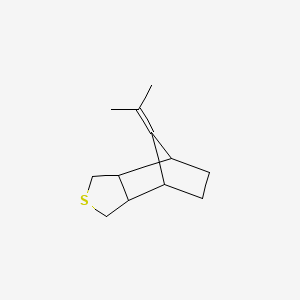
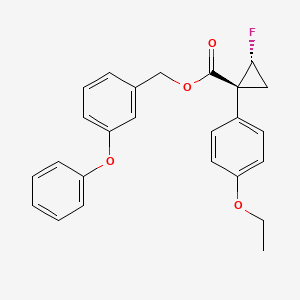
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
